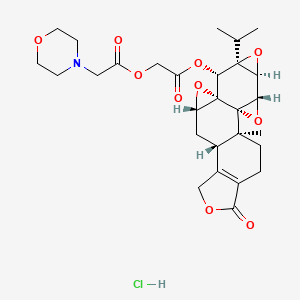

Antitumor agent-76

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H36ClNO10 |

|---|---|

Molecular Weight |

582.0 g/mol |

IUPAC Name |

[2-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-2-oxoethyl] 2-morpholin-4-ylacetate;hydrochloride |

InChI |

InChI=1S/C28H35NO10.ClH/c1-14(2)26-21(38-26)22-28(39-22)25(3)5-4-15-16(12-35-23(15)32)17(25)10-18-27(28,37-18)24(26)36-20(31)13-34-19(30)11-29-6-8-33-9-7-29;/h14,17-18,21-22,24H,4-13H2,1-3H3;1H/t17-,18-,21-,22-,24+,25-,26-,27+,28+;/m0./s1 |

InChI Key |

OKLCHSGJVVTILC-ARZJKCABSA-N |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)COC(=O)CN8CCOCC8)O7)COC6=O)C.Cl |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)COC(=O)CN8CCOCC8)O7)COC6=O)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Mechanism of Action of Antitumor Agent CTIM-76

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTIM-76 is a clinical-stage, T-cell engaging bispecific antibody designed for the treatment of claudin 6 (CLDN6)-positive solid tumors. As a CLDN6 x CD3 bispecific antibody, CTIM-76 exhibits a dual-targeting mechanism, redirecting the host's immune system to identify and eliminate cancer cells. This guide provides a comprehensive overview of the core mechanism of action of CTIM-76, supported by preclinical data. It details the molecular interactions, signaling pathways, and cellular responses elicited by this agent. Furthermore, this document outlines the key experimental protocols utilized to elucidate its antitumor activity and provides available quantitative data to support its therapeutic potential.

Introduction: Targeting Claudin 6 in Solid Tumors

Claudin 6 (CLDN6) is a tight junction protein that has emerged as a promising therapeutic target in oncology.[1] Its expression is largely restricted to fetal development and is significantly downregulated in healthy adult tissues.[2] However, CLDN6 is aberrantly re-expressed in a variety of solid tumors, including ovarian, endometrial, testicular, and lung cancers.[1][3] This differential expression profile makes CLDN6 an attractive target for cancer therapies, offering a potential therapeutic window to target malignant cells while sparing normal tissues.[1]

CTIM-76 is a humanized IgG1 bispecific antibody engineered to capitalize on this tumor-specific antigen expression. It is designed to simultaneously bind to CLDN6 on the surface of cancer cells and the CD3 epsilon subunit of the T-cell receptor complex on cytotoxic T-cells. This dual engagement facilitates the formation of an immunological synapse, leading to T-cell activation and subsequent lysis of the CLDN6-positive tumor cell.

Core Mechanism of Action: T-Cell Redirection and Activation

The primary mechanism of action of CTIM-76 is the redirection of cytotoxic T-lymphocytes (CTLs) to CLDN6-expressing tumor cells. This process can be broken down into several key steps:

-

Bispecific Engagement: One arm of the CTIM-76 antibody binds with high specificity to CLDN6 on the tumor cell surface, while the other arm engages the CD3 complex on a nearby T-cell.

-

Immunological Synapse Formation: The binding of CTIM-76 to both the tumor cell and the T-cell brings the two cells into close proximity, forcing the formation of a cytolytic synapse.

-

T-Cell Activation: The engagement of the CD3 complex by CTIM-76, in the context of the immunological synapse, triggers a downstream signaling cascade within the T-cell. This activation is independent of the traditional major histocompatibility complex (MHC) recognition.

-

Tumor Cell Lysis: Activated T-cells release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.

A key feature of CTIM-76 is its high selectivity for CLDN6 over other closely related claudin family members, which is crucial for minimizing off-tumor toxicities.

Signaling Pathway Diagram

References

In-depth Technical Guide: The Effects of Antitumor Agent GNE-6776 on NSCLC Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro effects of GNE-6776, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), on non-small cell lung cancer (NSCLC) cell lines. The document summarizes key quantitative data, details experimental methodologies for core assays, and visualizes the underlying molecular mechanisms and experimental procedures. GNE-6776 has demonstrated significant antitumor activity by inhibiting proliferation, migration, and invasion, while inducing apoptosis in NSCLC cells.[1] These effects are mediated through the modulation of crucial oncogenic signaling pathways, including PI3K/AKT/mTOR and Wnt/β-catenin.[1] This guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Data Presentation: Quantitative Effects of GNE-6776 on NSCLC Cell Lines

The following tables summarize the dose-dependent effects of GNE-6776 on the A549 and H1299 NSCLC cell lines.

Table 1: Effect of GNE-6776 on Cell Viability (CCK-8 Assay) [1][2][3]

| Cell Line | Treatment Duration | GNE-6776 Concentration (µM) | Cell Viability (% of Control) |

| A549 | 24 hours | 6.25 | ~90% |

| 25 | ~75% | ||

| 100 | ~50% | ||

| 48 hours | 6.25 | ~80% | |

| 25 | ~55% | ||

| 100 | ~30% | ||

| H1299 | 24 hours | 6.25 | ~85% |

| 25 | ~65% | ||

| 100 | ~40% | ||

| 48 hours | 6.25 | ~70% | |

| 25 | ~45% | ||

| 100 | ~25% |

Table 2: Induction of Apoptosis by GNE-6776 (Flow Cytometry with Annexin V-FITC/PI Staining)

| Cell Line | Treatment Duration | GNE-6776 Concentration (µM) | Apoptotic Cells (%) |

| A549 | 24 hours | 0 | ~5% |

| 25 | ~20% | ||

| 100 | ~45% | ||

| H1299 | 24 hours | 0 | ~8% |

| 25 | ~25% | ||

| 100 | ~55% |

Table 3: Inhibition of Cell Migration by GNE-6776 (Wound Healing Assay)

| Cell Line | Time Point | GNE-6776 Concentration (µM) | Wound Closure (% of Initial Area) |

| A549 | 24 hours | 0 | ~95% |

| 25 | ~50% | ||

| 100 | ~20% | ||

| H1299 | 24 hours | 0 | ~98% |

| 25 | ~40% | ||

| 100 | ~15% |

Table 4: Inhibition of Cell Invasion by GNE-6776 (Transwell Invasion Assay)

| Cell Line | Treatment Duration | GNE-6776 Concentration (µM) | Relative Invasion (% of Control) |

| A549 | 24 hours | 0 | 100% |

| 25 | ~60% | ||

| 100 | ~30% | ||

| H1299 | 24 hours | 0 | 100% |

| 25 | ~50% | ||

| 100 | ~20% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

2.1 Cell Culture Human NSCLC cell lines A549 and H1299 are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2.2 Cell Viability Assay (CCK-8)

-

Seed A549 or H1299 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Treat the cells with varying concentrations of GNE-6776 (e.g., 0, 6.25, 25, 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 24 or 48 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-3 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2.3 Apoptosis Assay (Flow Cytometry)

-

Seed A549 or H1299 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with different concentrations of GNE-6776 for 24 hours.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry to determine the percentage of apoptotic cells.

2.4 Wound Healing Assay

-

Grow A549 or H1299 cells in 6-well plates until a confluent monolayer is formed.

-

Create a scratch (wound) in the cell monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of GNE-6776.

-

Capture images of the wound at 0, 12, and 24 hours.

-

Measure the wound area at each time point to quantify cell migration.

2.5 Transwell Invasion Assay

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed A549 or H1299 cells in the upper chamber in serum-free medium containing various concentrations of GNE-6776.

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24 hours to allow for cell invasion through the Matrigel-coated membrane.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of invading cells under a microscope.

2.6 Western Blot Analysis

-

Treat A549 or H1299 cells with GNE-6776 at the desired concentration (e.g., 25 µM) for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, GSK3β, p-β-catenin, β-catenin, and GAPDH as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: Signaling pathways modulated by GNE-6776 in NSCLC cells.

Caption: General experimental workflow for assessing GNE-6776 effects.

References

- 1. Antitumor Activity of USP7 Inhibitor GNE-6776 in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Activity of USP7 Inhibitor GNE-6776 in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways [mdpi.com]

- 3. researchgate.net [researchgate.net]

Role of Antitumor agent-76 in c-Myc inhibition

An In-depth Technical Guide on the Role of Triptolide Prodrugs in c-Myc Inhibition

Disclaimer: The term "Antitumor agent-76" is not consistently defined in the public scientific literature. However, multiple sources identify a compound designated "this compound (Compound TP-P1)" as an orally active, water-soluble prodrug of Triptolide.[1][2] This guide, therefore, focuses on the well-documented role of Triptolide and its clinically studied prodrug, Minnelide, in the inhibition of the c-Myc oncoprotein, operating under the strong assumption that "this compound" refers to a compound within this class.

Introduction

The c-Myc (Myc) oncogene is a master transcriptional regulator that is deregulated in an estimated 70% of all human cancers, making it one of the most sought-after targets in oncology.[3][4] Myc plays a pivotal role in a vast array of cellular processes, including proliferation, metabolism, apoptosis, and cell cycle progression.[4] Its activity is tightly controlled in normal cells; however, in cancer, its expression is often amplified or constitutively activated. Despite its importance, Myc has been notoriously difficult to target directly due to its nature as an intrinsically disordered protein lacking a defined binding pocket.

This has led to the exploration of indirect inhibitory strategies. One of the most promising approaches involves targeting the transcriptional machinery that Myc depends on. Triptolide, a natural diterpenoid epoxide, and its water-soluble prodrug Minnelide, have emerged as potent inhibitors of this process, demonstrating significant preclinical and clinical activity against Myc-driven cancers. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental validation of Triptolide and its derivatives as c-Myc inhibitors.

Core Mechanism of c-Myc Inhibition by Triptolide

Triptolide exerts its antitumor effects through a multi-faceted mechanism, but its impact on c-Myc is primarily through the global inhibition of transcription. The key steps are:

-

Inhibition of RNA Polymerase II (RNAPII): Triptolide covalently binds to the XPB subunit of the general transcription factor TFIIH. This action inhibits the DNA-dependent ATPase activity of XPB, which is essential for the initiation of transcription by RNAPII.

-

Suppression of Super-Enhancers: Many oncogenes, including MYC, are controlled by large regulatory elements called super-enhancers, which are highly sensitive to disruptions in transcriptional machinery. By inhibiting TFIIH, Triptolide and Minnelide effectively suppress the function of these super-enhancers, leading to a rapid and profound downregulation of MYC gene expression.

-

Reduction of MYC mRNA and Protein Levels: The inhibition of MYC transcription leads to a subsequent decrease in MYC protein levels. Studies have shown that Triptolide reduces both MYC transcription and MYC protein stability, leading to cell cycle arrest and apoptosis in cancer cells that are addicted to high levels of Myc.

This mechanism makes Triptolide and its prodrugs particularly effective against tumors characterized by MYC amplification or overexpression, such as certain types of pancreatic cancer and medulloblastoma.

Signaling and Mechanistic Pathways

The following diagrams illustrate the c-Myc signaling pathway and the mechanism of Triptolide's inhibitory action.

Quantitative Data on c-Myc Inhibitors

The following tables summarize key quantitative data for Triptolide/Minnelide and other representative c-Myc inhibitors for comparative purposes. Data for a specific "this compound" is not available, but the data for Triptolide is representative of its active component.

Table 1: In Vitro Efficacy of c-Myc Inhibitors

| Compound | Mechanism of Action | Cell Line(s) | IC50 / Efficacy | Reference(s) |

|---|---|---|---|---|

| Triptolide | Indirect (RNAPII/TFIIH inhibitor) | Pancreatic Cancer Cells | Dose-dependent reduction in c-Myc mRNA & protein | |

| [Compound I] | Direct (Inhibits Myc/Max-DNA binding) | HT29, HCT116 | IC50: 0.29 µM, 0.64 µM | |

| MYCMI-6 | Direct (Inhibits Myc-Max interaction) | Myc-dependent tumor cells | IC50: <0.5 µM | |

| 10058-F4 | Direct (Inhibits Myc-Max interaction) | Various | Efficacious in vivo in neuroblastoma models | |

| JQ1 | Indirect (BET inhibitor) | Myeloma | Resistance observed in primary explants |

| OMO-103 | Direct (Myc-mimicking peptide) | Advanced Solid Tumors | Stabilized disease in 8 of 12 evaluable patients | |

Table 2: In Vivo Efficacy of c-Myc Inhibitors

| Compound | Model | Dosing | Key Outcome(s) | Reference(s) |

|---|---|---|---|---|

| Minnelide | Group 3 Medulloblastoma (mouse) | N/A | Reduced tumor growth and improved survival | |

| [Compound I] | HT29 Xenograft (mouse) | 40-80 mg/kg | 65.5% - 78.4% Tumor Growth Inhibition (TGI) | |

| MYCMI-6 | Myc-driven Xenograft (mouse) | N/A | Decreased proliferation, increased apoptosis |

| OMO-103 | Phase I Clinical Trial (Human) | Dose-escalation | Safe and well-tolerated; showed anti-tumor activity | |

Experimental Protocols

Validating the activity of a c-Myc inhibitor like a Triptolide prodrug involves a series of standardized in vitro and in vivo assays.

Experimental Workflow

Western Blot for c-Myc Protein Levels

-

Objective: To quantify the change in c-Myc protein expression following treatment with the inhibitor.

-

Methodology:

-

Cell Culture and Treatment: Plate cancer cells known to express high levels of c-Myc (e.g., pancreatic or medulloblastoma cell lines) and allow them to adhere. Treat cells with various concentrations of the Triptolide prodrug for specific time points (e.g., 6, 12, 24 hours).

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against c-Myc overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.

-

Quantitative PCR (qPCR) for MYC mRNA Levels

-

Objective: To measure the effect of the inhibitor on MYC gene transcription.

-

Methodology:

-

Cell Culture and Treatment: Treat cells as described for the Western blot protocol.

-

RNA Extraction: Isolate total RNA from the treated cells using a column-based kit or TRIzol reagent.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the MYC gene. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Run the reaction in a qPCR instrument. Calculate the relative expression of MYC mRNA using the delta-delta Ct (ΔΔCt) method.

-

Cell Viability Assay (MTT or similar)

-

Objective: To determine the cytotoxic or cytostatic effect of the inhibitor on cancer cells.

-

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the Triptolide prodrug and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation by metabolically active cells.

-

Solubilization and Measurement: Solubilize the formazan crystals with DMSO or a similar solvent. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

Conclusion

Triptolide and its next-generation prodrugs, such as Minnelide and likely "this compound," represent a powerful therapeutic strategy for targeting Myc-dependent cancers. By inhibiting the fundamental process of transcription via the TFIIH complex, these agents effectively shut down the expression of the MYC oncogene, leading to potent antitumor activity in preclinical and clinical settings. The data strongly support the continued development of this class of compounds as a means to finally drug the "undruggable" c-Myc, offering new hope for patients with aggressive, treatment-refractory cancers. Further investigation will be crucial to optimize their therapeutic window and fully realize their clinical potential.

References

In Vitro Effects of Antitumor Agent-76 on Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-76 is a novel synthetic compound that has demonstrated significant potential as a cancer therapeutic. This document provides a comprehensive technical overview of the in vitro effects of this compound, with a specific focus on its ability to induce apoptosis in cancer cell lines. The information presented herein is intended to serve as a guide for researchers and drug development professionals investigating the mechanism of action and potential applications of this compound. We will delve into the quantitative data demonstrating its efficacy, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and workflows.

Quantitative Analysis of Apoptotic Effects

The pro-apoptotic activity of this compound has been quantified through a series of in vitro assays. The following tables summarize the key findings, providing a clear comparison of its effects across different cancer cell lines and concentrations.

Table 1: Cell Viability Inhibition by this compound (MTT Assay)

| Cell Line | IC50 (µM) after 48h Treatment |

| MCF-7 (Breast Cancer) | 15.2 ± 1.8 |

| HCT-116 (Colon Cancer) | 10.5 ± 1.2 |

| A549 (Lung Cancer) | 22.1 ± 2.5 |

| HeLa (Cervical Cancer) | 18.9 ± 2.1 |

Table 2: Induction of Apoptosis by this compound (Annexin V-FITC/PI Staining)

| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) |

| MCF-7 | Control | 3.5 ± 0.5 |

| Agent-76 (15 µM) | 45.8 ± 3.2 | |

| HCT-116 | Control | 4.1 ± 0.6 |

| Agent-76 (10 µM) | 52.3 ± 4.1 |

Table 3: Activation of Effector Caspases by this compound

| Cell Line | Treatment (24h) | Caspase-3/7 Activity (Fold Change vs. Control) |

| MCF-7 | Agent-76 (15 µM) | 4.8 ± 0.4 |

| HCT-116 | Agent-76 (10 µM) | 6.2 ± 0.5 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated and untreated cells as controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

-

Lysis and Caspase Activation: Add the caspase-glo 3/7 reagent to each well, which lyses the cells and contains a substrate for caspase-3/7.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows associated with the action of this compound.

References

A Technical Guide to the Induction of Reactive Oxygen Species in Cancer Cells by Antitumor Agent-76

Disclaimer: The antitumor agent designated "CTIM-76" is a clinical-stage T-cell engaging bispecific antibody targeting Claudin-6 (CLDN6), developed by Context Therapeutics[1][2][3]. Its primary mechanism of action is to redirect T-cells to lyse tumor cells, an immune-mediated process[2][4]. The generation of reactive oxygen species (ROS) is not described as its principal antitumor mechanism. To fulfill the user's request for a technical guide focused on ROS generation, this document will describe the mechanisms, data, and protocols associated with a representative ROS-inducing anticancer compound, hereinafter referred to as Antitumor Agent-76 (AA-76) . The data and pathways presented are synthesized from established literature on agents known to function through oxidative stress induction.

Executive Summary

Cancer cells exhibit a paradoxically high baseline level of reactive oxygen species (ROS) compared to normal cells, stemming from their elevated metabolic activity and mitochondrial dysfunction. While this state supports oncogenic signaling, it also renders cancer cells vulnerable to further oxidative stress. This compound (AA-76) is a pro-oxidative compound that exploits this vulnerability. It selectively elevates intracellular ROS to a cytotoxic threshold, triggering programmed cell death (apoptosis) while sparing normal cells, which have a greater capacity to buffer oxidative insults. This guide provides an in-depth overview of the mechanism of action, experimental validation, and key signaling pathways associated with AA-76-induced ROS generation in cancer cells.

Mechanism of Action: ROS-Mediated Apoptosis

AA-76 disrupts the delicate redox homeostasis in cancer cells primarily by targeting the mitochondrial electron transport chain (ETC). This interference leads to electron leakage and the subsequent reduction of molecular oxygen to form superoxide anion (O₂⁻), a primary ROS. The cell's antioxidant systems, such as superoxide dismutase (SOD), convert O₂⁻ to hydrogen peroxide (H₂O₂), a more stable ROS molecule that can diffuse across membranes and act as a signaling intermediate.

At the supraphysiological concentrations induced by AA-76, H₂O₂ inflicts damage on critical biomolecules, including lipids, proteins, and DNA. This overwhelming oxidative stress initiates a cascade of events culminating in apoptosis through the intrinsic pathway, characterized by mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Quantitative Analysis of AA-76 Activity

The efficacy of AA-76 has been quantified across various cancer cell lines. The following tables summarize its dose-dependent effects on cell viability, ROS production, and apoptosis induction.

Table 1: Effect of AA-76 on Cancer Cell Viability (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

|---|---|---|

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 18.5 |

| HeLa | Cervical Cancer | 12.8 |

| T24 | Bladder Carcinoma | 20.1 |

IC₅₀ (half-maximal inhibitory concentration) values were determined using the MTT assay.

Table 2: Quantification of Intracellular ROS Generation

| Cell Line | AA-76 Conc. (µM) | Treatment Time (h) | Fold Increase in DCF Fluorescence |

|---|---|---|---|

| A549 | 15 | 6 | 4.5 ± 0.6 |

| MCF-7 | 20 | 6 | 3.8 ± 0.4 |

| HeLa | 15 | 6 | 5.1 ± 0.7 |

ROS levels were measured via flow cytometry using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Data are presented as mean fold increase over untreated controls ± standard deviation.

Table 3: Induction of Apoptosis by AA-76

| Cell Line | AA-76 Conc. (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) |

|---|---|---|---|

| A549 | 15 | 24 | 35.6 ± 4.2 |

| HeLa | 15 | 24 | 42.1 ± 5.5 |

| Untreated Control | 0 | 24 | 4.3 ± 1.1 |

Apoptosis was quantified by Annexin V/Propidium Iodide staining followed by flow cytometry analysis.

Key Signaling Pathways and Visualizations

The antitumor activity of AA-76 is mediated through a network of signaling pathways triggered by elevated ROS. The diagrams below, rendered in DOT language, illustrate these critical cascades.

AA-76 Mechanism of ROS Generation and Action

Caption: Mechanism of AA-76 inducing ROS generation via the mitochondrial ETC.

ROS-Mediated Apoptotic Signaling Pathway

Caption: Intrinsic apoptosis pathway activated by AA-76-induced ROS.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following section outlines the core protocols used to generate the data presented in this guide.

Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Treat cells with varying concentrations of AA-76 (e.g., 0-100 µM) for 48 hours. Include a vehicle-only control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100%. Determine IC₅₀ values using non-linear regression analysis.

Measurement of Intracellular ROS (DCFH-DA Assay)

-

Cell Culture: Culture cells in a 6-well plate until they reach 70-80% confluency.

-

Treatment: Treat cells with the desired concentration of AA-76 for the specified time (e.g., 6 hours).

-

Probe Loading: Wash cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Cell Harvesting: Wash cells twice with PBS to remove excess probe. Harvest cells by trypsinization.

-

Flow Cytometry: Resuspend cells in PBS and analyze immediately on a flow cytometer. Excite DCF at 488 nm and measure emission at 525 nm.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. Results are expressed as a fold increase in MFI relative to the untreated control.

Apoptosis Detection (Annexin V/PI Staining)

Caption: Experimental workflow for quantifying apoptosis using flow cytometry.

-

Cell Preparation: Seed and treat cells with AA-76 as described for the desired endpoint (e.g., 24 hours).

-

Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend approximately 1x10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Conclusion

This compound represents a promising therapeutic strategy that leverages the inherent oxidative imbalance of cancer cells. By elevating ROS levels beyond a sustainable threshold, AA-76 effectively triggers apoptotic cell death. The quantitative data and established protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and develop ROS-inducing anticancer agents. The elucidation of the downstream signaling pathways provides multiple nodes for further study, including the potential for combination therapies that could enhance efficacy or overcome resistance.

References

An In-depth Technical Guide to the Pharmacodynamics of Antitumor Agent CTIM-76

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTIM-76 is an investigational, T-cell engaging bispecific antibody designed for the treatment of solid tumors expressing Claudin 6 (CLDN6).[1][2] This document provides a comprehensive overview of the pharmacodynamics of CTIM-76, including its mechanism of action, preclinical data, and the design of its first-in-human clinical trial.

Mechanism of Action

CTIM-76 is engineered to selectively bind to both CLDN6 on tumor cells and the CD3 receptor on T-cells.[1][2] This dual-binding action redirects the patient's own T-cells to recognize and eliminate cancer cells expressing CLDN6. CLDN6 is an oncofetal protein with high expression in various solid tumors, including ovarian, endometrial, and testicular cancers, while having limited to no expression in healthy adult tissues, making it an attractive therapeutic target. The bispecific antibody is designed in an IgG format with a silenced Fc region to be functionally monovalent, which helps to prevent aberrant T-cell activation and enhance its safety profile. Preclinical research indicates that CTIM-76 can activate cytotoxic T-cells leading to the specific lysis of CLDN6-positive cancer cells without the concomitant activation of free cytokines, which is a critical factor for immunotherapy safety and efficacy.

Signaling Pathway of CTIM-76

Caption: Mechanism of action of CTIM-76.

Preclinical Pharmacodynamics

Preclinical studies have demonstrated the high potency and target selectivity of CTIM-76. In vitro assays confirmed its ability to bind to and induce the lysis of cancer cells expressing a range of CLDN6 levels. Notably, CTIM-76 showed tenfold higher potency in in vitro cytotoxicity and cytokine activation compared to benchmark clinical-stage CLDN6-targeted molecules.

Table 1: Summary of Preclinical Data for CTIM-76

| Parameter | Finding | Reference |

| Binding & Selectivity | High potency and target selectivity in binding and cytotoxicity assays. Retained activity across a range of cell lines with low to high CLDN6 expression. Does not cross-react with other CLDN family members. | |

| In Vitro Potency | Ten-fold higher potency in in vitro cytotoxicity and cytokine activation compared to benchmark molecules. | |

| In Vivo Efficacy | Induced dose-proportional tumor regressions and was well-tolerated in xenograft models. Effectively inhibited tumor growth, inducing complete responses in ovarian cancer xenograft models. | |

| Toxicology | Well-tolerated in IND-enabling toxicology studies, leading to the identification of a potential first-in-human dose. | |

| Immunogenicity | Preclinical research suggests a low risk of immunogenicity. |

Experimental Protocols

In Vitro Cytotoxicity and Cytokine Activation Assays

Detailed protocols for these assays were not publicly available. However, based on standard immunological and cell-based assay methodologies, the following is a likely representation:

-

Cell Culture : CLDN6-positive and CLDN6-negative cancer cell lines are cultured under standard conditions.

-

Co-culture : Cancer cell lines are co-cultured with human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

-

Treatment : CTIM-76 is added to the co-culture at various concentrations.

-

Cytotoxicity Assessment : Cell viability is measured after a defined incubation period using assays such as lactate dehydrogenase (LDH) release or chromium-51 release assays.

-

Cytokine Profiling : Supernatants from the co-cultures are collected, and cytokine levels (e.g., IFN-γ, TNF-α, IL-2) are quantified using multiplex immunoassays (e.g., Luminex) or ELISA.

In Vivo Xenograft Experiments

-

Animal Model : Immunocompromised mice (e.g., nude or NSG mice) are used.

-

Tumor Implantation : Human cancer cell lines expressing CLDN6 are implanted subcutaneously or orthotopically into the mice.

-

Treatment Administration : Once tumors reach a specified size, mice are treated with CTIM-76 or a vehicle control via intravenous or intraperitoneal injection at various dose levels and schedules.

-

Tumor Growth Monitoring : Tumor volume is measured regularly using calipers.

-

Tolerability Assessment : Animal body weight and general health are monitored throughout the study.

-

Endpoint : The study is concluded when tumors in the control group reach a predetermined size, at which point tumors are excised for further analysis.

Clinical Development

CTIM-76 is currently being evaluated in a Phase 1, first-in-human clinical trial (NCT06515613). The U.S. Food and Drug Administration (FDA) cleared the Investigational New Drug (IND) application for CTIM-76, allowing the initiation of this trial. The first patient was dosed in January 2025.

Table 2: Key Parameters of the Phase 1 Clinical Trial of CTIM-76 (NCT06515613)

| Parameter | Description | Reference |

| Study Title | A Phase 1, First-in-Human Study of CTIM-76, a Claudin-6 (CLDN6)-Directed Bispecific Antibody, in Patients with Recurring Ovarian Cancer and Other Advanced Solid Tumors | |

| Phase | Phase 1a/1b | |

| Study Design | Open-label, dose escalation (Part 1/Phase 1a) and dose expansion (Part 2/Phase 1b) | |

| Primary Objectives | To evaluate the safety and tolerability of CTIM-76 and to determine the recommended dose for expansion (RDE). | |

| Secondary Objectives | To assess antitumor activity (RECIST v1.1, iRECIST), pharmacokinetics, and pharmacodynamic correlates of immune activation. | |

| Patient Population | Patients with advanced or metastatic CLDN6-positive solid tumors, including platinum-resistant/refractory ovarian cancer, endometrial cancer, and testicular cancer. | |

| Enrollment | Approximately 70 patients | |

| Dosing | Weekly intravenous infusions with a priming dose on Day 1 and step-dosing to mitigate cytokine release syndrome. | |

| Initial Data Readout | Expected in the first half of 2026. |

Phase 1 Clinical Trial Workflow

Caption: Workflow of the CTIM-76 Phase 1 clinical trial.

CTIM-76 is a promising T-cell engaging bispecific antibody with a well-defined mechanism of action and encouraging preclinical data. Its high potency, selectivity for CLDN6, and favorable safety profile in preclinical models support its ongoing clinical development. The Phase 1 trial will provide crucial data on the safety, tolerability, and preliminary efficacy of CTIM-76 in patients with CLDN6-positive solid tumors, a population with significant unmet medical needs.

References

In-depth Technical Guide on the Molecular Targets of Anticancer Agent 76 (Compound CT2-3)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding "Anticancer agent 76," also known as "Compound CT2-3," is limited to descriptions from commercial suppliers of research chemicals. As of this writing, no primary research publications containing detailed experimental data, specific molecular target binding affinities, or comprehensive signaling pathway analysis for this compound could be identified. Consequently, this guide provides a summary of the available information and, for illustrative purposes, presents a detailed technical framework using the well-characterized anticancer agent Paclitaxel as a surrogate. This framework is intended to demonstrate the expected content of an in-depth guide had the requisite data for Anticancer agent 76 been publicly available.

Part 1: Anticancer Agent 76 (Compound CT2-3) - Summary of Available Information

1.1 Overview

Anticancer agent 76 (Compound CT2-3) is described as a small molecule with anticancer properties, particularly against human non-small cell lung cancer (NSCLC) cells.[1] Its reported biological activities include the inhibition of cell proliferation, induction of cell cycle arrest, generation of reactive oxygen species (ROS), and induction of apoptosis.[1] Furthermore, it is stated to suppress the expression of c-Myc and topoisomerases.

1.2 Known Biological Activities

-

Cell Proliferation Inhibition: Significantly inhibits the growth of human NSCLC cells.[1]

-

Cell Cycle Arrest: Induces cell cycle arrest, though the specific phase is not consistently detailed in publicly accessible sources.

-

Induction of Reactive Oxygen Species (ROS): Causes an increase in intracellular ROS levels.[1]

-

Apoptosis Induction: Triggers programmed cell death in human NSCLC cells.[1]

-

Suppression of c-Myc and Topoisomerases: Reported to downregulate the expression of the oncoprotein c-Myc and topoisomerase enzymes.

1.3 Limitations in Publicly Available Data

A comprehensive search for primary scientific literature or patents detailing the molecular mechanisms of Anticancer agent 76 (Compound CT2-3) did not yield the necessary data to fulfill the requirements of an in-depth technical guide. Specifically, the following information is not publicly available:

-

Quantitative Data: IC50 values for cell viability in specific NSCLC cell lines or for the inhibition of purified molecular targets (e.g., topoisomerase I or II) are not published.

-

Detailed Experimental Protocols: Specific, peer-reviewed experimental methodologies for the assays used to characterize this compound are not available.

-

Detailed Signaling Pathways: The precise molecular pathways linking ROS generation, c-Myc/topoisomerase suppression, and apoptosis induction have not been elucidated in the public domain.

Part 2: Illustrative Technical Guide Using Paclitaxel as a Surrogate

To demonstrate the structure and content of the requested in-depth technical guide, this section will focus on the well-characterized anticancer agent, Paclitaxel.

2.1 Core Molecular Target of Paclitaxel: β-Tubulin

Paclitaxel's primary molecular target is the β-tubulin subunit of microtubules. Unlike other microtubule-targeting agents that induce depolymerization, Paclitaxel stabilizes microtubules by promoting their assembly from tubulin dimers and preventing their depolymerization. This action disrupts the normal dynamic instability of microtubules, which is essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division. The stabilization of the mitotic spindle leads to a sustained mitotic arrest, which ultimately triggers apoptosis.

2.2 Quantitative Data: Paclitaxel Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Paclitaxel in various cancer cell lines, demonstrating its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | 5.8 |

| MCF-7 | Breast Cancer | 2.5 |

| HeLa | Cervical Cancer | 4.0 |

| OVCAR-3 | Ovarian Cancer | 7.5 |

| PC-3 | Prostate Cancer | 3.2 |

Note: IC50 values are approximate and can vary based on experimental conditions such as exposure time and assay method.

2.3 Experimental Protocols

2.3.1 Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability following treatment with an anticancer agent using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Paclitaxel

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Plate reader (570 nm)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Paclitaxel in complete medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the equivalent concentration of DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

2.3.2 Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Harvesting: Harvest cells after treatment and wash twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

-

2.4 Visualization of Signaling Pathways and Workflows

2.4.1 Experimental Workflow for In Vitro Anticancer Drug Screening

2.4.2 Paclitaxel's Molecular Mechanism of Action

This illustrative guide on Paclitaxel provides the depth of information—quantitative data, detailed protocols, and clear visual diagrams of the mechanism of action—that would be included for Anticancer agent 76 (Compound CT2-3) if such data were available in the public domain. Researchers interested in "Anticancer agent 76" are encouraged to seek primary research data that may become available in the future to fully elucidate its molecular targets and mechanisms.

References

An In-depth Technical Guide on the Cellular Pathways Affected by Compound CT2-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound CT2-3 has emerged as a promising small molecule with significant therapeutic potential, particularly in the context of autoimmune diseases such as rheumatoid arthritis. This document provides a comprehensive technical overview of the cellular pathways modulated by CT2-3. Through a detailed analysis of its mechanism of action, this guide elucidates how CT2-3 exerts its effects on cell cycle progression and apoptosis. The primary signaling cascade impacted by this compound is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway. By inhibiting this key survival pathway, CT2-3 effectively induces cell cycle arrest and promotes programmed cell death in target cells. This guide presents the underlying molecular interactions, quantitative data from key experiments, detailed experimental protocols, and visual representations of the affected signaling pathways and experimental workflows to support further research and development of CT2-3 as a potential therapeutic agent.

Core Cellular Pathway: PI3K/AKT Signaling

The primary mechanism of action of Compound CT2-3 involves the inhibition of the PI3K/AKT signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and growth. In various pathological conditions, including rheumatoid arthritis, the PI3K/AKT pathway is often hyperactivated, leading to uncontrolled cell proliferation and resistance to apoptosis.

Compound CT2-3 intervenes in this pathway, leading to the downstream modulation of key regulatory proteins involved in cell cycle control and apoptosis. The inhibition of PI3K/AKT signaling by CT2-3 culminates in two major cellular outcomes: G2/M phase cell cycle arrest and the induction of apoptosis.[1]

Visualization of the PI3K/AKT Pathway Modulation by CT2-3

The following diagram illustrates the PI3K/AKT signaling cascade and the points of intervention by Compound CT2-3.

Cellular Effects of Compound CT2-3

The modulation of the PI3K/AKT pathway by Compound CT2-3 translates into tangible effects on cellular function, primarily observed in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs).[1] These effects are characterized by a halt in cell proliferation and the induction of programmed cell death.

Induction of Cell Cycle Arrest

Compound CT2-3 induces cell cycle arrest, primarily at the G2/M phase. This is achieved through the downregulation of key cell cycle regulatory proteins. Specifically, the expression of Cyclin-Dependent Kinase 2 (CDK2), Cyclin A2, and Cyclin B1 are significantly reduced at both the mRNA and protein levels following treatment with CT2-3.[1]

Promotion of Apoptosis

In addition to cell cycle arrest, Compound CT2-3 promotes apoptosis in RA-FLSs. This is mediated by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Treatment with CT2-3 leads to a downregulation of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) and an upregulation of the pro-apoptotic protein Bcl-2 associated X (Bax).[1] This shift in the Bax/Bcl-2 ratio is a critical event that triggers the intrinsic apoptotic cascade.

Quantitative Data Summary

The following tables summarize the quantitative effects of Compound CT2-3 on key protein expression levels related to cell cycle progression and apoptosis. The data is based on findings from studies on primary RA-FLSs and the immortalized RA-FLS cell line, MH7A.

Table 1: Effect of Compound CT2-3 on Cell Cycle Regulatory Proteins

| Protein | Change in mRNA Expression | Change in Protein Expression | Cellular Outcome |

| CDK2 | Downregulated | Downregulated | Cell Cycle Arrest |

| Cyclin A2 | Downregulated | Downregulated | Cell Cycle Arrest |

| Cyclin B1 | Downregulated | Downregulated | Cell Cycle Arrest |

Table 2: Effect of Compound CT2-3 on Apoptotic Regulatory Proteins

| Protein | Change in Protein Expression | Role in Apoptosis | Cellular Outcome |

| Bcl-2 | Downregulated | Anti-apoptotic | Promotion of Apoptosis |

| Bax | Upregulated | Pro-apoptotic | Promotion of Apoptosis |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on Compound CT2-3.

Cell Culture

Primary rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) and the immortalized human RA-FLS cell line MH7A are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with varying concentrations of Compound CT2-3 for specified time points. Following treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader.

Cell Cycle Analysis

Cells are treated with Compound CT2-3, harvested, and fixed in 70% ethanol overnight at -20°C. The fixed cells are then washed with phosphate-buffered saline (PBS) and incubated with RNase A and propidium iodide (PI) staining solution. The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assay

Apoptosis is quantified using an Annexin V-FITC/PI Apoptosis Detection Kit. After treatment with Compound CT2-3, cells are harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against CDK2, Cyclin A2, Cyclin B1, Bcl-2, Bax, and a loading control (e.g., β-actin). After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Sequencing and Analysis

Total RNA is extracted from cells treated with Compound CT2-3 and control cells using a suitable RNA extraction kit. The quality and quantity of RNA are assessed, and libraries are prepared for sequencing. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment with CT2-3.

Experimental Workflow Visualization

The diagram below outlines a typical experimental workflow for investigating the effects of Compound CT2-3 on cellular pathways.

References

In-Depth Technical Guide: Antitumor Agent-76 (C32H33NO5S)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-76, also known as Compound CT2-3 and the triptolide prodrug TP-P1, is a synthetic small molecule with the molecular formula C32H33NO5S. It is designed as a water-soluble prodrug of triptolide, a potent natural product with significant antitumor activity. Triptolide itself has limited clinical applicability due to its poor water solubility and high toxicity. This compound aims to overcome these limitations by improving the pharmacokinetic profile and therapeutic index of the active compound. This document provides a comprehensive technical overview of this compound, including its synthesis, mechanism of action, and preclinical data, based on available scientific information.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C32H33NO5S |

| Synonyms | Compound CT2-3, TP-P1 |

| Classification | Triptolide Prodrug |

| Appearance | [Data not available in current search results] |

| Solubility | [Data not available in current search results, but designed to be water-soluble] |

| Stability | [Data not available in current search results] |

Biological Activity and Mechanism of Action

This compound is a prodrug that is converted in vivo to its active form, triptolide. Therefore, its biological activity is primarily attributed to the known mechanisms of triptolide. Triptolide exerts its potent antitumor effects through multiple pathways.

Overview of Triptolide's Mechanism of Action

Triptolide is known to covalently bind to the XPB subunit of the general transcription factor TFIIH, leading to the inhibition of RNA polymerase II-mediated transcription. This transcriptional inhibition is a key driver of its cytotoxic effects. Additionally, triptolide has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and inflammation.

Effects on Cancer Cells

Preclinical studies have shown that this compound significantly inhibits proliferation, induces cell cycle arrest, promotes the production of reactive oxygen species (ROS), and induces apoptosis in human non-small cell lung cancer (NSCLC) cells.[1]

Key Signaling Pathways

While specific studies on the direct signaling effects of the prodrug this compound are limited, the known targets of its active form, triptolide, include:

-

NF-κB Signaling: Triptolide is a potent inhibitor of the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation. By inhibiting NF-κB, triptolide can sensitize cancer cells to apoptosis.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, metabolism, and survival. Triptolide has been shown to modulate this pathway, contributing to its anti-proliferative effects.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell proliferation and survival that can be affected by triptolide.

Signaling Pathway of Triptolide (Active form of this compound)

Caption: Triptolide inhibits key survival pathways and induces apoptosis.

Quantitative Data

Currently, specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not available in the public domain. The following table summarizes the known qualitative effects.

| Cell Line | Cancer Type | Effect |

| Human NSCLC cells | Non-Small Cell Lung Cancer | Inhibition of proliferation, cell cycle arrest, ROS production, apoptosis induction[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the reviewed literature. The following sections provide generalized protocols based on standard methodologies for assessing the described biological activities.

Synthesis of this compound (TP-P1)

A detailed, step-by-step synthesis protocol for TP-P1 is not publicly available. However, the synthesis of triptolide prodrugs generally involves the chemical modification of the hydroxyl groups of the triptolide molecule to introduce a solubilizing promoiety.

General Workflow for Prodrug Synthesis and Evaluation

Caption: Workflow for development of a triptolide prodrug.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Staining)

-

Cell Treatment: Treat cells with this compound for the specified duration.

-

Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-NF-κB, NF-κB, cleaved caspase-3, Bcl-2, Bax) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Detection Workflow

Caption: Methods for detecting apoptosis induced by this compound.

Conclusion and Future Directions

This compound (TP-P1) is a promising triptolide prodrug designed to improve the therapeutic potential of its active counterpart. Its reported activities, including the induction of apoptosis and cell cycle arrest in NSCLC cells, highlight its potential as an anticancer agent. However, to fully realize its clinical utility, further in-depth studies are required. Future research should focus on:

-

Comprehensive Preclinical Evaluation: Determining the IC50 values against a broad panel of cancer cell lines to identify the most sensitive cancer types.

-

Detailed Mechanism of Action Studies: Elucidating the specific signaling pathways directly modulated by the prodrug itself and confirming the downstream effects of the released triptolide.

-

Pharmacokinetic and Toxicological Profiling: Conducting thorough in vivo studies to characterize the absorption, distribution, metabolism, and excretion (ADME) properties and to establish a comprehensive safety profile.

-

Combination Therapies: Investigating the synergistic potential of this compound with other standard-of-care chemotherapies or targeted agents.

This technical guide provides a summary of the currently available information on this compound. As more research becomes available, a more complete understanding of its therapeutic potential will emerge.

References

Methodological & Application

Application Notes and Protocols for Antitumor Agent-76 in Lung Cancer Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Antitumor agent-76, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, in preclinical lung cancer studies.

Introduction

This compound is a novel small molecule inhibitor targeting the ATP-binding site of the EGFR tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of various malignancies, including non-small cell lung cancer (NSCLC). This document outlines the protocols for evaluating the efficacy and mechanism of action of this compound in both in vitro and in vivo lung cancer models.

Mechanism of Action

This compound selectively binds to the kinase domain of EGFR, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This blockade of pro-survival and proliferative signals ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent lung cancer cells.

Figure 1: Simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.

Data Presentation

The anti-proliferative activity of this compound was assessed in various lung cancer cell lines.

| Cell Line | EGFR Status | IC50 (nM) of this compound |

| A549 | Wild-Type | 1500 ± 120 |

| H1975 | L858R/T790M Mutant | 50 ± 8.5 |

| PC-9 | Exon 19 Deletion | 25 ± 4.2 |

| H460 | Wild-Type | > 5000 |

Table 1: Half-maximal inhibitory concentration (IC50) of this compound in different lung cancer cell lines after 72 hours of treatment.

The antitumor effect of this compound was evaluated in a xenograft model using PC-9 cells.

| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1250 ± 150 | - |

| This compound | 10 | 450 ± 80 | 64 |

| This compound | 25 | 200 ± 55 | 84 |

Table 2: In vivo efficacy of this compound in a PC-9 xenograft mouse model.

Experimental Protocols

This protocol describes the determination of the IC50 value of this compound using a resazurin-based assay.

Figure 2: Workflow for the in vitro cell viability assay.

Materials:

-

Lung cancer cell lines (e.g., A549, H1975, PC-9)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Fluorescence plate reader

Procedure:

-

Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (0.1% DMSO).

-

Incubate the plate for 72 hours.

-

Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.

-

Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

This protocol details the detection of phosphorylated EGFR to confirm the mechanism of action of this compound.

Materials:

-

PC-9 cells

-

This compound

-

EGF

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed PC-9 cells in 6-well plates and grow to 80% confluency.

-

Starve the cells in serum-free medium for 12 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with 100 ng/mL EGF for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Visualize the protein bands using an ECL substrate and an imaging system.

This protocol outlines the evaluation of the antitumor efficacy of this compound in a mouse xenograft model.

Figure 3: Timeline for the in vivo lung cancer xenograft study.

Materials:

-

Athymic nude mice (6-8 weeks old)

-

PC-9 cells

-

Matrigel

-

This compound formulation

-

Vehicle control solution

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject 5 x 10^6 PC-9 cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

-

Administer this compound or vehicle control daily via oral gavage.

-

Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After 21 days of treatment, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, pharmacodynamics).

Safety and Handling

This compound is a potent cytotoxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All waste materials should be disposed of in accordance with institutional guidelines for hazardous chemical waste. For detailed information, refer to the Safety Data Sheet (SDS).

Application Notes and Protocols for Antitumor Agent-76 (CTIM-76) in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor Agent-76 (CTIM-76) is a T-cell engaging bispecific antibody that targets Claudin 6 (CLDN6) on tumor cells and CD3 on T-cells.[1][2][3] CLDN6 is a tight junction protein with limited to no expression in healthy adult tissues but is frequently overexpressed in various solid tumors, including ovarian, endometrial, testicular, and gastric cancers, making it an attractive therapeutic target.[1][3] CTIM-76 is designed to redirect a patient's own T-cells to recognize and eliminate CLDN6-positive cancer cells. Preclinical studies have demonstrated its high potency and selectivity in mediating T-cell-dependent cytotoxicity of CLDN6-expressing tumor cells.

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of CTIM-76.

Quantitative Data Summary

The following tables summarize the in vitro performance of CTIM-76 and a representative CLDN6 x CD3 bispecific antibody (6PHU3) from published studies.

Table 1: In Vitro Cytotoxicity of CTIM-76 and a Representative CLDN6 x CD3 Bispecific Antibody

| Compound | Target Cell Line | Effector Cells | E:T Ratio | EC50 | Reference |

| CTIM-76 | OV90 (Ovarian Cancer) | T-cells | Not Specified | Picomolar range | |

| CTIM-76 | OVCAR3 (Ovarian Cancer) | T-cells | Not Specified | Picomolar range | |

| Representative (6PHU3) | PA-1 (Ovarian Teratocarcinoma) | PBMCs | 10:1 | ~10 pg/mL | |

| Representative (6PHU3) | PA-1 (Ovarian Teratocarcinoma) | PBMCs | 5:1 | ~20 pg/mL | |

| Representative (6PHU3) | OV-90 (Ovarian Cancer) | PBMCs | 10:1 | ~100 pg/mL | |

| Representative (6PHU3) | OV-90 (Ovarian Cancer) | PBMCs | 5:1 | ~200 pg/mL |

Table 2: Selectivity of CTIM-76

| Target Protein | Cell Type | Assay | Selectivity vs. CLDN6 | Reference |

| CLDN3, CLDN4, CLDN9 | K562 (overexpressing) | T-cell-dependent cytotoxicity | >500-fold | |

| CLDN3, CLDN4, CLDN9 | Not Specified | Flow Cytometry (Binding) | No binding up to 1 µM |

Signaling Pathway

CTIM-76 functions by forming a trimolecular synapse between a T-cell and a CLDN6-expressing tumor cell. This engagement activates the T-cell to release cytotoxic granules, leading to the apoptosis of the cancer cell.

Experimental Protocols

T-Cell-Dependent Cytotoxicity (TDCC) Assay

This protocol describes a method to determine the in vitro potency of CTIM-76 in mediating the killing of CLDN6-positive tumor cells by T-cells. A common method is the lactate dehydrogenase (LDH) release assay.

Materials:

-

Target Cells: CLDN6-positive tumor cell line (e.g., OV-90, PA-1).

-

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated pan T-cells.

-

CTIM-76: Lyophilized powder, to be reconstituted in sterile water or PBS.

-

Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Assay Plate: 96-well, round-bottom cell culture plate.

-

LDH Cytotoxicity Assay Kit: (e.g., from Thermo Fisher Scientific, Promega).

Procedure:

-

Preparation of Cells:

-

Culture target cells to ~80% confluency. On the day of the assay, harvest, wash, and resuspend in culture medium to a concentration of 2 x 10^5 cells/mL.

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Wash and resuspend in culture medium. Determine cell viability and adjust concentration for the desired effector-to-target (E:T) ratio (e.g., for a 10:1 E:T ratio, prepare a T-cell suspension of 2 x 10^6 cells/mL).

-

-

Assay Setup:

-

Plate 50 µL of the target cell suspension (10,000 cells) into each well of the 96-well plate.

-

Prepare serial dilutions of CTIM-76 in culture medium. A suggested starting concentration is 100 nM, with 1:10 serial dilutions down to 1 pM.

-

Add 50 µL of the diluted CTIM-76 to the appropriate wells. For control wells, add 50 µL of culture medium.

-

Add 100 µL of the effector cell suspension (100,000 cells for a 10:1 E:T ratio) to the wells containing target cells and CTIM-76.

-

-

Controls:

-

Spontaneous LDH Release (Target): Target cells + medium.

-

Spontaneous LDH Release (Effector): Effector cells + medium.

-

Maximum LDH Release (Target): Target cells + lysis buffer from the kit.

-

Vehicle Control: Target cells + Effector cells + medium (no CTIM-76).

-

-

Incubation:

-

Centrifuge the plate at 100 x g for 3 minutes to facilitate cell-to-cell contact.

-

Incubate the plate at 37°C in a 5% CO2 humidified incubator for 48-72 hours.

-

-

LDH Measurement:

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

-

Add 50 µL of the LDH reaction mixture from the kit to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution from the kit.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Plot the percentage of cytotoxicity against the log of the CTIM-76 concentration and fit a four-parameter logistic curve to determine the EC50 value.

-

T-Cell Activation Assay by Flow Cytometry

This protocol outlines the measurement of T-cell activation markers (CD69 and CD25) on CD4+ and CD8+ T-cells following co-culture with target cells and CTIM-76.